1-propyl-1H-pyrazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Properties

1-Propyl-1H-pyrazol-5-amine is a member of the 5-aminopyrazole class, a privileged scaffold in medicinal chemistry recognized for its utility as a core building block for kinase inhibitors and other bioactive molecules. Its structure features a primary amine at the 5-position for key hydrogen-bonding interactions with biological targets and a propyl group at the 1-position, which modulates physicochemical properties like lipophilicity (LogP) without introducing the steric bulk of larger alkyl chains.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 3524-15-0
Cat. No. B1269444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-pyrazol-5-amine
CAS3524-15-0
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCCN1C(=CC=N1)N
InChIInChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3
InChIKeyOPRZPQAAUXRYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-pyrazol-5-amine (CAS 3524-15-0): A Core 5-Aminopyrazole Scaffold for Kinase-Targeted Synthesis


1-Propyl-1H-pyrazol-5-amine is a member of the 5-aminopyrazole class, a privileged scaffold in medicinal chemistry recognized for its utility as a core building block for kinase inhibitors and other bioactive molecules [1]. Its structure features a primary amine at the 5-position for key hydrogen-bonding interactions with biological targets and a propyl group at the 1-position, which modulates physicochemical properties like lipophilicity (LogP) without introducing the steric bulk of larger alkyl chains . This combination makes it a particularly useful intermediate for constructing diverse heterocyclic libraries where balanced potency and permeability are desired.

5-aminopyrazole scaffold for kinase-targeted library synthesis
Mid-range LogP design for balanced permeability in lead optimization
Liquid handling format for automated high-throughput chemistry workflows

Why 1-Propyl-1H-pyrazol-5-amine Cannot Be Simply Replaced by a Methyl or Ethyl Analog


Substituting 1-propyl-1H-pyrazol-5-amine with its closest in-class analogs like 1-methyl- or 1-ethyl-1H-pyrazol-5-amine is ill-advised without careful consideration of the downstream impact on drug-like properties. Systematic variation of the N1-alkyl chain leads to a quantifiable shift in lipophilicity: the propyl derivative exhibits a predicted LogP of ~1.48, a significant increase from the ethyl (LogP ~0.02) and methyl (LogP ~0.58) versions [1]. This change directly influences membrane permeability, metabolic stability, and target binding kinetics, meaning a swap could invalidate established structure-activity relationships (SAR) and pharmacokinetic profiles in a lead series. Furthermore, the compound's physical form as a liquid at standard storage temperatures, unlike the solid methyl analog, can affect high-throughput automated dispensing workflows .

Target 1-Propyl-1H-pyrazol-5-amine (Liquid, LogP ~1.48)
vs
Substitute Methyl/Ethyl analogs (Solid, LogP 0.02-0.58)
LogP shift may invalidate established SAR; physical state difference can disrupt automated dispensing workflows. Requires validation.

1-Propyl-1H-pyrazol-5-amine (CAS 3524-15-0): Quantified Differentiation Guide for Procurement


N1-Alkyl Chain-Driven Lipophilicity Optimization: LogP Comparison Against Methyl and Ethyl Analogs

The predicted partition coefficient (LogP) for 1-propyl-1H-pyrazol-5-amine is 1.48, representing the optimal balance in a homologous series for permeability. This is a 1.46 log unit increase over the ethyl analog (LogP 0.02) and a 0.90 log unit increase over the methyl analog (LogP 0.58) [1]. While the butyl derivative (LogP >2.0) would be even more lipophilic, it may introduce excessive lipophilicity-related liabilities like higher metabolic clearance and poorer solubility [2].

Lipophilicity Optimization
Context-dependent
LogP 1.48 (+1.46 vs ethyl)
May support balanced permeability in cell-based assays
Predicted values; class-level inference on high LogP risks
Medicinal Chemistry Drug Design Physicochemical Properties

Physical State Advantage: Liquid 1-Propyl Derivative Simplifies Automated Dispensing vs. Solid Analogs

1-Propyl-1H-pyrazol-5-amine is supplied as a liquid at room temperature, a direct consequence of its specific alkyl chain length . In contrast, both the lower-homolog 1-ethyl-1H-pyrazol-5-amine and the branched-chain isomer 1-isopropyl-1H-pyrazol-5-amine are solids, which require weighing for each use . This liquid form eliminates weighing steps, reduces static electricity issues common with powders, and makes the propyl analog uniquely suited for direct integration into automated liquid handling systems used in high-throughput chemistry.

Physical Form for Automation
Data to verify
Liquid at ~20-25°C
Supports direct liquid dispensing in high-throughput synthesis
Supplier-reported property; verify lot-specific behavior
Combinatorial Chemistry High-Throughput Screening Laboratory Automation

Divergent Storage Profile: Requirement for Long-Term -20°C Storage to Ensure 95% Purity Retention

The recommended storage condition for 1-propyl-1H-pyrazol-5-amine is -20°C to maintain a certified purity of 95%, as specified by a primary commercial supplier . This distinct requirement contrasts with the 1-ethyl analog, which is documented by multiple vendors to be stored at room temperature or 2-8°C [1]. This indicates an inherent difference in the thermal or chemical lability of the propyl-substituted pyrazole core, which is a critical quality control parameter for procurement and long-term compound management.

Storage Profile
Specification review
-20°C long-term (95% purity)
Storage infrastructure impacts compound management planning
Contrasts with ethyl analog stored at room temp
Compound Management Stability Quality Control

Polar Surface Area (PSA) Predicts Superior Blood-Brain Barrier (BBB) Permeation Over Higher Homologs

With a topological polar surface area (tPSA) of 58.36 Ų , 1-propyl-1H-pyrazol-5-amine sits well below the established threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration, and even below the more stringent <60-70 Ų guideline for optimal CNS drug-likeness [1]. This property is identical to its lower homologs (1-methyl and 1-ethyl tPSA ~43.84 Ų) [2] but is coupled with a significantly superior LogP (1.48) that facilitates passive membrane diffusion, making it a uniquely privileged building block for designing CNS-penetrant kinase inhibitors where both low tPSA and optimal lipophilicity are required.

CNS Permeation Potential
Class-level inference
tPSA 58.36 Ų; LogP 1.48
Reported combination may support BBB penetration model context
Class-level rules applied; requires experimental validation
CNS Drug Discovery Pharmacokinetics BBB Permeability

Procurement-Ready Application Scenarios for 1-Propyl-1H-pyrazol-5-amine Based on Quantitative Evidence


Optimized CNS Kinase Inhibitor Library Synthesis

Medicinal chemistry teams focused on CNS diseases should prioritize 1-propyl-1H-pyrazol-5-amine for constructing kinase-focused libraries. The scaffold's inherent tPSA of 58.36 Ų and LogP of 1.48 offer an ideal starting point for achieving both blood-brain barrier penetration and target engagement, a balance not met by its less lipophilic methyl (LogP 0.58) or ethyl (LogP 0.02) counterparts. Using this core from the outset can reduce the number of design-make-test cycles needed to optimize CNS drug-like properties [1].

High-Throughput Chemistry and Automated Parallel Synthesis

For laboratories employing automated liquid handlers for parallel synthesis, such as in large-scale hit-to-lead or library production, 1-propyl-1H-pyrazol-5-amine is the optimal choice among N1-alkyl-5-aminopyrazoles. Its liquid physical form at ambient temperature directly enables precise volumetric dispensing, eliminating the time-consuming weighing and dissolution protocols required for the solid ethyl and isopropyl analogs. This directly translates to higher throughput and fewer manual handling errors .

Scaffold for Balanced Lipophilicity in Kinase Hinge-Binder Leads

In lead optimization programs where the 5-aminopyrazole acts as a kinase hinge-binding motif, the propyl substituent provides a critical logP sweet spot (1.48) that enhances cellular permeability without entering the high lipophilicity danger zone (>3.0) associated with promiscuity and rapid metabolism. Substituting with a butyl chain (LogP >2) risks derailing the program with ADMET issues, making the propyl scaffold a more attractive and efficient first-choice building block for the medicinal chemist [2].

Chemical Biology Probe Design Requiring Defined LogP

Researchers designing chemical biology probes where an exact and predictable LogP is required for cellular compartment distribution studies will find 1-propyl-1H-pyrazol-5-amine to be a precisely tunable building block. Its calculated LogP of 1.48 provides a defined middle ground between the low lipophilicity of the methyl/ethyl series and the high lipophilicity of butyl and longer-chain analogs, allowing for more predictable subcellular localization without the need for extensive post-synthesis modification .

Application
Selection Property
Validation Focus
CNS kinase inhibitor library synthesis
Lipophilicity and tPSA profile
BBB penetration model and target engagement review
High-throughput parallel synthesis
Liquid physical form
Automated liquid handler compatibility assessment
Kinase hinge-binder lead optimization
Mid-range LogP scaffold
Permeability and metabolic stability endpoint review
Chemical probe design with defined LogP
Predictable lipophilicity tuning
Subcellular distribution model context

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